molecular formula C25H22BrN5O3S B11681024 2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide

2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide

Cat. No.: B11681024
M. Wt: 552.4 g/mol
InChI Key: ZVHAVGFZBSSGLW-JFLMPSFJSA-N
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Description

2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, with its unique structural features, holds promise for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide typically involves multiple steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using appropriate solvents, and ensuring the purity of intermediates and final products.

Scientific Research Applications

2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of the triazole ring, bromophenyl group, and ethoxy-hydroxyphenyl moiety in 2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide provides it with distinct chemical and biological properties. This makes it a valuable compound for various research applications, particularly in medicinal chemistry and biological studies .

Properties

Molecular Formula

C25H22BrN5O3S

Molecular Weight

552.4 g/mol

IUPAC Name

2-[[5-(4-bromophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C25H22BrN5O3S/c1-2-34-22-14-17(8-13-21(22)32)15-27-28-23(33)16-35-25-30-29-24(18-9-11-19(26)12-10-18)31(25)20-6-4-3-5-7-20/h3-15,32H,2,16H2,1H3,(H,28,33)/b27-15+

InChI Key

ZVHAVGFZBSSGLW-JFLMPSFJSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Br)O

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Br)O

Origin of Product

United States

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